![molecular formula C14H16O6 B12598024 Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- CAS No. 647844-38-0](/img/structure/B12598024.png)
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is a complex organic compound with a variety of functional groups, including a carboxylic acid, an ester, a ketone, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- typically involves multiple steps. One common method starts with the esterification of benzoic acid with an appropriate alcohol to form an ester. This is followed by the introduction of the 1,4-dioxopentyl group through a series of reactions involving ketones and aldehydes. The final step involves the methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced ketones.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
Methyl benzoate: An ester of benzoic acid with a methoxy group.
Salicylic acid: Contains both a carboxylic acid and a hydroxyl group on the aromatic ring.
Uniqueness
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
647844-38-0 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
5-methoxy-2-(4-oxopentanoyloxymethyl)benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-9(15)3-6-13(16)20-8-10-4-5-11(19-2)7-12(10)14(17)18/h4-5,7H,3,6,8H2,1-2H3,(H,17,18) |
Clave InChI |
LIKZAIGGNVEVCK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)OCC1=C(C=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


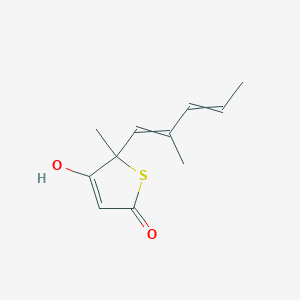
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
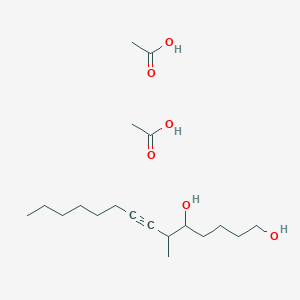
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
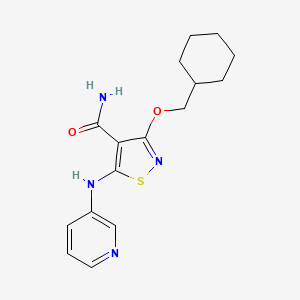
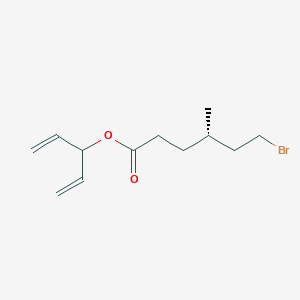
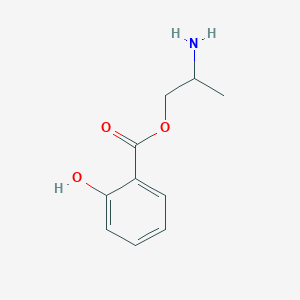
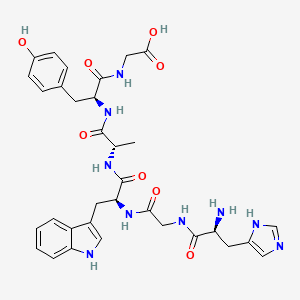
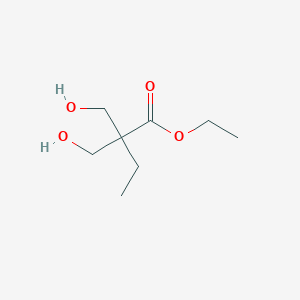

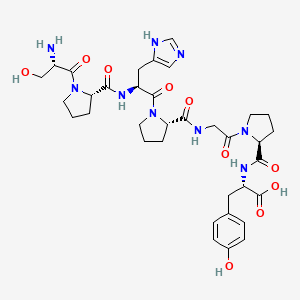
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
